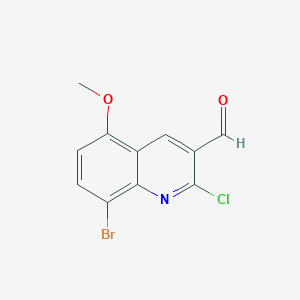

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-9-3-2-8(12)10-7(9)4-6(5-15)11(13)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEJKKLMDBWSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=NC2=C(C=C1)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

In the high-stakes landscape of drug discovery, the value of a chemical scaffold is defined by its functional density —the ratio of modifiable sites to molecular weight. 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde (CAS: 1259319-35-1) represents a tier-1 "privileged structure" due to its trifunctional nature.

This guide provides a rigorous technical analysis of this molecule, moving beyond basic physical constants to explore its synthetic utility. We dissect its molecular weight for precise mass spectrometry calibration, detail a self-validating synthesis protocol via the Vilsmeier-Haack reaction, and map its divergent applications in generating focused small-molecule libraries.

Physicochemical Profile & Molecular Weight Analysis

Accurate molecular weight calculation is critical for stoichiometry in synthesis and identity confirmation in LC-MS workflows.

Molecular Formula & Weight Breakdown

Table 1: Elemental Mass Contribution & Composition

| Element | Symbol | Count | Atomic Weight (avg) | Mass Contribution ( g/mol ) | Mass % |

| Carbon | C | 11 | 12.011 | 132.12 | 43.96% |

| Hydrogen | H | 7 | 1.008 | 7.06 | 2.35% |

| Bromine | Br | 1 | 79.904 | 79.90 | 26.59% |

| Chlorine | Cl | 1 | 35.450 | 35.45 | 11.80% |

| Nitrogen | N | 1 | 14.007 | 14.01 | 4.66% |

| Oxygen | O | 2 | 15.999 | 32.00 | 10.65% |

| Total | 300.54 g/mol | 100.00% |

Mass Spectrometry (Isotopic Pattern)

For researchers verifying this compound via HRMS, the average molecular weight is insufficient due to the unique isotopic signatures of Bromine and Chlorine.

-

Monoisotopic Mass (

): 298.935 g/mol -

Isotopic Distribution:

-

M+0 (298.9): Contains

(Approx. 38% abundance) -

M+2 (300.9): Contains

OR -

M+4 (302.9): Contains

(Approx. 12% abundance)

-

Analyst Note: Expect a characteristic 1:1.3:0.3 triplet pattern in the mass spectrum, diagnostic of a molecule containing one Br and one Cl atom.

Synthetic Methodology: The Meth-Cohn Approach

The most robust route to 2-chloro-3-formylquinolines is the Meth-Cohn synthesis , utilizing a Vilsmeier-Haack cyclization of acetanilides. This protocol is preferred over direct halogenation due to its regioselectivity.

Retrosynthetic Logic

To achieve the 8-bromo-5-methoxy substitution pattern:

-

Precursor: N-(2-bromo-5-methoxyphenyl)acetamide.

-

Cyclization: The Vilsmeier reagent (POCl

/DMF) attacks the amide, forming a chloroiminium intermediate. Electrophilic aromatic substitution occurs at the ortho position relative to the nitrogen. -

Regiocontrol: The methoxy group at C5 (meta to Nitrogen) activates the ortho position (C6 of aniline), directing cyclization to form the C4-C5 bond of the quinoline, placing the OMe at position 5 and Br at position 8.

Step-by-Step Protocol

Reagents: 2-Bromo-5-methoxyaniline, Acetic Anhydride, POCl

Step 1: Acetylation

-

Dissolve 2-bromo-5-methoxyaniline (10 mmol) in DCM (50 mL).

-

Add triethylamine (12 mmol) followed by acetic anhydride (11 mmol) dropwise at 0°C.

-

Stir at RT for 2 hours. Wash with 1N HCl, then brine. Dry (Na

SO

Step 2: Vilsmeier-Haack Cyclization

-

Reagent Prep: In a dry flask under Argon, cool DMF (30 mmol, 3 eq) to 0°C. Add POCl

(70 mmol, 7 eq) dropwise. Caution: Exothermic. Stir for 30 min to form the Vilsmeier salt (white/yellow solid may precipitate). -

Addition: Dissolve the acetanilide from Step 1 in minimal DMF and add to the Vilsmeier reagent.

-

Cyclization: Heat the mixture to 85°C for 4-6 hours . Monitor by TLC (the intermediate iminium species is polar; product forms after hydrolysis).

-

Hydrolysis (Critical): Pour the hot reaction mixture onto crushed ice (approx. 500g). Stir vigorously. The iminium salt hydrolyzes to the aldehyde.

-

Isolation: Neutralize carefully with saturated NaOAc or NaHCO

to pH 7. The yellow precipitate is the crude product. Filter, wash with water, and recrystallize from Acetonitrile or EtOH.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via Meth-Cohn cyclization. The protocol ensures regioselective ring closure driven by the methoxy activating group.

Functional Versatility & Applications

The power of this scaffold lies in its orthogonal reactivity . The three functional handles (Br, Cl, CHO) react under distinct conditions, allowing for the sequential construction of complex libraries.

Reactivity Map[3]

-

C3-Formyl Group (Aldehyde): Most reactive. Suitable for condensation reactions (Knoevenagel, reductive amination) to build side chains.

-

C2-Chloro Group: Activated by the ring nitrogen. Susceptible to Nucleophilic Aromatic Substitution (S

Ar) with amines, thiols, or alkoxides. -

C8-Bromo Group: Least reactive towards nucleophiles but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Divergent Synthesis Strategy Diagram

Figure 2: Orthogonal functionalization strategy. The scaffold allows independent modification at C3, C2, and C8, facilitating SAR (Structure-Activity Relationship) exploration.

Storage & Stability Guidelines

To maintain the integrity of the aldehyde and halogen functionalities:

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to oxidation to the carboxylic acid upon prolonged air exposure.

-

Light Sensitivity: Protect from light. Halogenated heterocycles can undergo slow photolytic dehalogenation.

-

Solubility: Soluble in DMSO, DMF, Chloroform, and DCM. Sparingly soluble in Ethanol; insoluble in water.

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters, 19(23), 2045-2048. Link

-

Srivastava, A., & Singh, R. M. (2005).[4] Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides. Indian Journal of Chemistry - Section B, 44(9), 1868-1875. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54366656, 8-Bromo-2-chloro-quinoline-3-carbaldehyde (Analogous Scaffold). Link

-

Fluorochem. (2024). Product Specification: 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde.[1][2] Link

Sources

An In-Depth Technical Guide to the Synthesis of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is centered around the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and cyclization of N-arylacetamides. This document will delve into the strategic considerations of the synthesis, a detailed step-by-step protocol, the underlying reaction mechanisms, and key analytical data for the characterization of the target compound.

Introduction and Strategic Overview

Quinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The specific substitution pattern of 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde offers multiple points for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. The chloro, bromo, and formyl groups can be readily transformed, providing a versatile platform for the development of diverse chemical libraries.

The synthetic strategy detailed herein employs a two-step sequence starting from a commercially available substituted aniline. The core of this approach is the Vilsmeier-Haack cyclization of an N-arylacetamide, which efficiently constructs the 2-chloro-3-formylquinoline framework in a one-pot reaction.

The Synthetic Pathway

The synthesis of 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is achieved through a two-step process:

-

Acetylation of 3-bromo-4-methoxyaniline: The initial step involves the protection of the amino group of the starting aniline as an acetamide. This is a standard and high-yielding reaction.

-

Vilsmeier-Haack Cyclization: The resulting N-(3-bromo-4-methoxyphenyl)acetamide is then subjected to the Vilsmeier-Haack reaction. This remarkable transformation simultaneously effects cyclization to form the quinoline ring and introduces the 2-chloro and 3-formyl functionalities.

Caption: A diagram illustrating the two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-bromo-4-methoxyphenyl)acetamide

Rationale: The acetylation of the starting aniline is a crucial step to introduce the acetamido group, which is a necessary precursor for the subsequent Vilsmeier-Haack cyclization. Acetic anhydride is a common and efficient acetylating agent, and glacial acetic acid can be used as a solvent.

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-methoxyaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution with stirring.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to afford N-(3-bromo-4-methoxyphenyl)acetamide.

Typical Yield: >90%

Step 2: Synthesis of 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

Rationale: This step is the cornerstone of the synthesis, employing the Vilsmeier-Haack reaction to construct the desired quinoline scaffold.[1] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This electrophilic species then reacts with the electron-rich acetanilide to initiate cyclization and formylation. The electron-donating methoxy group on the starting acetanilide facilitates this electrophilic substitution.[1]

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, place anhydrous N,N-dimethylformamide (DMF) (excess, serves as reagent and solvent) and cool to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (approx. 3-4 eq) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

To this mixture, add N-(3-bromo-4-methoxyphenyl)acetamide (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition, slowly heat the reaction mixture to 80-90°C and maintain this temperature for several hours (typically 4-6 hours).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral to slightly basic.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water and then dry it thoroughly.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Reaction Mechanism: The Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a complex and elegant transformation. The currently accepted mechanism involves the following key steps:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2]

-

Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic carbon of the Vilsmeier reagent.

-

Cyclization: The acetyl group's oxygen atom then attacks the iminium carbon, leading to the formation of a six-membered ring intermediate.

-

Dehydration and Rearrangement: Subsequent elimination of water and rearrangement leads to the formation of the quinoline ring system.

-

Formylation and Chlorination: The reaction conditions also facilitate the introduction of the chloro group at the 2-position and the formyl group at the 3-position of the quinoline ring.

Sources

Spectroscopic Profile of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde: A Theoretical and Practical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, a substituted quinoline with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally related molecules to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the molecule's spectral behavior and practical, field-proven protocols for its empirical characterization.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a vast and diverse range of applications, from antimalarial drugs to organic light-emitting diodes (OLEDs)[1][2]. The specific substitution pattern of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, featuring electron-withdrawing (bromo, chloro, carbaldehyde) and electron-donating (methoxy) groups on the quinoline scaffold, suggests a molecule with unique electronic and, consequently, spectroscopic properties. Understanding these properties is paramount for its identification, characterization, and the elucidation of its role in various chemical and biological systems.

This guide provides a detailed, albeit predicted, spectroscopic data set for 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes a theoretical interpretation of the expected spectral features, supported by data from analogous compounds, and a standardized experimental protocol to facilitate the acquisition of actual data.

Molecular Structure

The structural framework of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is depicted below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic assignments.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The aromatic region will be of particular interest, with the chemical shifts and coupling constants revealing the substitution pattern on the quinoline ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.5 - 8.7 | s | - |

| H-6 | 7.0 - 7.2 | d | 8.5 - 9.0 |

| H-7 | 7.6 - 7.8 | d | 8.5 - 9.0 |

| -CHO | 10.2 - 10.4 | s | - |

| -OCH₃ | 4.0 - 4.2 | s | - |

Rationale for Predictions:

-

H-4: This proton is situated on a carbon adjacent to the nitrogen and the carbon bearing the aldehyde group, leading to significant deshielding and a downfield shift.

-

H-6 and H-7: These two protons on the benzene portion of the quinoline ring are expected to be ortho to each other, resulting in a doublet for each with a typical ortho coupling constant. The methoxy group at C-5 will shield H-6, shifting it upfield, while the bromine at C-8 will have a less pronounced effect on H-7.

-

-CHO: The aldehyde proton is highly deshielded and will appear as a singlet far downfield.

-

-OCH₃: The methoxy protons will appear as a sharp singlet in the typical region for such groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromatic ring currents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 125 - 127 |

| C-4 | 140 - 142 |

| C-4a | 148 - 150 |

| C-5 | 155 - 157 |

| C-6 | 110 - 112 |

| C-7 | 130 - 132 |

| C-8 | 115 - 117 |

| C-8a | 135 - 137 |

| -CHO | 190 - 192 |

| -OCH₃ | 56 - 58 |

Rationale for Predictions:

-

C=O: The aldehyde carbon is the most deshielded, appearing significantly downfield.

-

Aromatic Carbons: The chemical shifts are estimated based on the additive effects of the substituents. The carbons directly attached to the electronegative chlorine (C-2), nitrogen (C-2, C-8a), and oxygen (C-5) will be shifted downfield. The bromine at C-8 will also cause a downfield shift for C-8.

-

-OCH₃: The methoxy carbon will appear in its characteristic upfield region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 125 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and elemental composition of the compound. The presence of bromine and chlorine, with their characteristic isotopic distributions, will be a key identifying feature.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₁₁H₇BrClNO₂

-

Molecular Weight: 300.54 g/mol

-

Exact Mass (M): 298.9427 (for ¹²C₁₁, ¹H₇, ⁷⁹Br, ³⁵Cl, ¹⁶O₂)

-

Isotopic Pattern: A characteristic cluster of peaks for the molecular ion (M⁺) will be observed due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The major peaks will be at m/z ~299, 301, and 303.

-

Predicted Fragmentation:

-

Loss of the aldehyde group (-CHO) to give a fragment at M-29.

-

Loss of the chlorine atom (-Cl) to give a fragment at M-35.

-

Loss of the bromine atom (-Br) to give a fragment at M-79/81.

-

Loss of the methoxy group (-OCH₃) to give a fragment at M-31.

-

Sources

A Technical Guide to the ¹H NMR Spectroscopic Analysis of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

This document provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, a polysubstituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. This guide moves beyond a simple data report, offering a detailed rationale for spectral predictions, a robust experimental protocol, and a thorough interpretation of the structural information encoded within the spectrum.

Introduction: The Imperative for Structural Verification

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde (Molecular Formula: C₁₁H₇BrClNO₂) is a complex heterocyclic compound.[1][2] Its utility as a synthetic intermediate or a pharmacologically active agent is entirely dependent on the precise arrangement of its substituent groups on the quinoline core. Unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for any further research.

¹H NMR spectroscopy stands as the primary analytical technique for this purpose, providing high-resolution information on the electronic environment, connectivity, and spatial arrangement of protons within the molecule.[3] This guide will dissect the expected ¹H NMR spectrum of this molecule by analyzing the interplay of substituent effects, offering a predictive framework that serves as a benchmark for empirical data.

Molecular Architecture and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. The structure possesses five unique proton signals: three aromatic protons on the quinoline core, a methoxy group, and an aldehyde group.

Caption: Predicted spin-spin (J-coupling) network for the target molecule.

Recommended Experimental Protocol

Adherence to a validated protocol is critical for acquiring high-fidelity, reproducible NMR data. The following workflow is recommended for this class of compounds.

Caption: Recommended experimental workflow for ¹H NMR analysis.

Causality Behind Experimental Choices:

-

Solvent Selection (CDCl₃): Chloroform-d is a standard choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. The inclusion of Tetramethylsilane (TMS) provides a universally accepted internal standard for chemical shift calibration (δ = 0.00 ppm). [4]* Spectrometer Frequency (≥400 MHz): A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced signals in the aromatic region of complex molecules like this one.

-

Relaxation Delay (2-5 sec): Allowing adequate time for nuclear spins to return to equilibrium between pulses is essential for accurate peak integration, which reflects the relative number of protons giving rise to each signal. [4]

Conclusion

The ¹H NMR spectrum of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is predicted to show five distinct signals, each providing specific structural information. The aldehyde and methoxy protons are expected as sharp singlets in their characteristic regions. The three aromatic protons are anticipated to appear as two doublets and one singlet, with their precise chemical shifts governed by a complex interplay of shielding and deshielding effects from the various substituents. This predictive analysis, grounded in fundamental NMR principles and supported by data from related structures, provides a robust framework for researchers to confidently interpret empirical data and verify the successful synthesis of this valuable chemical entity.

References

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

- 1 H– 1 H Coupling in Proton NMR. ACD/Labs.

- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.

- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.

- 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde. Fluorochem.

- 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde (Cas 59282-23-4). Parchem.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange.

- Supplementary Materials (Spectral Data and NMR Spectra of Compounds).

- 1H NMR Chemical Shifts.

- Structure elucidation of quinoline| NMR Spectroscopy. YouTube.

- Chemical shifts. University of Regensburg.

- 1H Chemical Shifts in NMR. Part 191.

- Methoxy groups just stick out. ACD/Labs.

- (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry.

- 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

Mass spectrometry of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

Introduction: Unveiling the Molecular Identity

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a complex heterocyclic compound featuring a quinoline core substituted with multiple functional groups: a bromine atom, a chlorine atom, a methoxy group, and an aldehyde. This multi-functional nature makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research and development context involving this molecule. Mass spectrometry (MS) stands as an indispensable analytical technique, offering profound insights into its molecular weight, elemental composition, and structural integrity through controlled fragmentation.

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde. We will explore ionization techniques, predict fragmentation pathways based on first principles and established literature, and provide actionable, field-proven protocols for its analysis. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to characterize this and structurally similar molecules.

Part 1: Foundational Molecular Properties and Isotopic Signatures

Before delving into mass spectrometry analysis, understanding the fundamental properties of the target molecule is critical. These properties directly influence the appearance of its mass spectrum.

The molecular formula for 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is C₁₁H₇BrClNO₂.[1] The nominal molecular weight is 300 g/mol , but for high-resolution mass spectrometry, the monoisotopic mass is the key value.

A defining characteristic of this molecule's mass spectrum is its unique isotopic pattern, a direct result of the natural isotopic abundances of bromine and chlorine.

-

Chlorine: Exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to a characteristic M to M+2 peak ratio of approximately 3:1 for any chlorine-containing fragment.[2][3]

-

Bromine: Comprises two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in M and M+2 peaks of nearly equal intensity (approximately 1:1 ratio).[2][3]

When both atoms are present, their patterns combine to produce a highly distinctive cluster of peaks (M, M+2, M+4, M+6), which serves as a powerful diagnostic tool for confirming the presence of both halogens in the molecular ion and in any fragments that retain them.

| Property | Value | Source |

| CAS Number | 1259319-35-1 | [1] |

| Molecular Formula | C₁₁H₇BrClNO₂ | [1] |

| Molecular Weight | 300.54 g/mol | [1] |

| Monoisotopic Mass | 298.93486 Da | Calculated |

| Key Isotopes | ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl | [2] |

| Expected M:M+2:M+4 Ratio | Approx. 3:4:1 | Calculated |

Part 2: Ionization Techniques - Choosing the Right Tool

The choice of ionization method is the most critical experimental decision in mass spectrometry, as it dictates the nature of the ions that are generated and subsequently analyzed. For 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, both "hard" and "soft" ionization techniques are applicable, each providing complementary information.

Electron Impact (EI) Ionization

Coupled typically with Gas Chromatography (GC-MS), EI is a high-energy ("hard") technique that bombards the analyte with 70 eV electrons. This process not only ionizes the molecule to form a radical cation (M•+) but also imparts significant internal energy, causing extensive and reproducible fragmentation.

-

Expertise & Causality: EI is the method of choice for unambiguous structural elucidation. The resulting fragmentation patterns act as a molecular "fingerprint," which can be compared against spectral libraries. The stable aromatic quinoline core is expected to yield a discernible molecular ion peak, while the various substituents provide predictable cleavage points for deducing the molecule's structure.[4]

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, ideal for thermally labile or non-volatile molecules, and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] It generates ions directly from a solution by creating a fine, charged spray.[5]

-

Expertise & Causality: ESI is superior for obtaining accurate molecular weight information, as it typically produces a protonated molecule ([M+H]⁺) with minimal in-source fragmentation.[5][7] The basic nitrogen atom on the quinoline ring is a readily available site for protonation, making this molecule an excellent candidate for positive-ion ESI. The generated pseudomolecular ion can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation, providing structural insights in a more targeted manner than EI.

Part 3: Predicted Fragmentation Pathways

The true analytical power of mass spectrometry lies in the interpretation of fragmentation patterns. Below, we synthesize established chemical principles to predict the fragmentation behavior of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde under both EI and ESI conditions.

Electron Impact (EI) Fragmentation

Upon ionization, the molecular ion (m/z 299, based on ⁷⁹Br and ³⁵Cl) will undergo a series of competing fragmentation reactions. The most probable pathways are driven by the stability of the resulting ions and neutral losses.

-

Alpha-Cleavage of the Aldehyde: The bond between the carbonyl carbon and the quinoline ring is a prime site for cleavage. This can lead to two key initial losses:

-

Loss of Substituents from the Quinoline Ring:

-

Loss of •CH₃ from the Methoxy Group: Fragmentation of the methoxy group can occur, leading to an [M-CH₃]⁺ ion.

-

Loss of CO: Following the initial loss of •H or •CH₃, the resulting ion can expel a molecule of carbon monoxide (CO), a common pathway for carbonyl-containing compounds.

-

Loss of Halogens: Cleavage of the C-Br or C-Cl bonds can lead to ions corresponding to [M-Br]⁺ and [M-Cl]⁺. Due to the stability of the aromatic ring, the molecular ion peak is expected to be strong.[8]

-

-

Quinoline Ring Fission: The stable quinoline nucleus itself can fragment, often through the characteristic loss of a molecule of hydrogen cyanide (HCN).[4]

Diagram: Predicted EI Fragmentation Pathways

Caption: Key EI fragmentation pathways for the title compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, we first generate the protonated molecule, [M+H]⁺ (m/z 300/302/304/306), in the MS1 scan. This precursor ion is then selected and fragmented via collision-induced dissociation (CID) to produce a product ion spectrum (MS2). The fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable neutral molecules.

-

Loss of Carbon Monoxide (CO): Protonated aromatic aldehydes can readily lose CO, leading to a prominent fragment at [M+H-CO]⁺.

-

Loss of Methoxy Group components:

-

Loss of Formaldehyde (CH₂O): A rearrangement can lead to the loss of neutral formaldehyde from the methoxy group.

-

Loss of Methanol (CH₃OH): If a proton can be transferred to the methoxy group, it can be lost as methanol.

-

-

Loss of Halogen Acids: Loss of neutral HCl or HBr is also a possible fragmentation pathway.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Rationale |

| 300 ([M+H]⁺) | CO (28 Da) | 272 | Common loss from protonated aldehydes. |

| 300 ([M+H]⁺) | CH₂O (30 Da) | 270 | Loss of formaldehyde from methoxy group. |

| 300 ([M+H]⁺) | HCl (36 Da) | 264 | Loss of neutral hydrogen chloride. |

| 300 ([M+H]⁺) | HBr (80 Da) | 220 | Loss of neutral hydrogen bromide. |

Part 4: Experimental Protocols

The following protocols are designed to be self-validating and serve as a robust starting point for method development.

GC-MS Analysis for EI Fragmentation

-

Objective: To obtain a characteristic EI fragmentation pattern for structural confirmation.

-

Sample Preparation:

-

Accurately weigh ~1 mg of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde.

-

Dissolve in 1 mL of high-purity Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL.

-

Transfer the final solution to a 2 mL GC autosampler vial.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection: 1 µL, Splitless mode.

-

Inlet Temperature: 280 °C.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 150 °C, hold for 1 min.

-

Ramp: 20 °C/min to 300 °C.

-

Hold: 5 min at 300 °C.

-

-

Mass Spectrometer: Agilent 5977 MSD or equivalent single quadrupole.

-

Ion Source: Electron Impact (EI), 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

-

Data Validation: Run a solvent blank prior to the sample to ensure no system contamination. The presence of the characteristic M:M+2:M+4 isotopic cluster is a primary validation checkpoint.

LC-MS/MS Analysis for ESI Fragmentation

-

Objective: To determine the accurate mass of the protonated molecule and obtain controlled MS/MS fragmentation data.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.

-

Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of ~1 µg/mL.

-

Transfer to a 2 mL LC autosampler vial.

-

-

Instrumentation & Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: High-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 800 L/hr at 350 °C.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS: Data-dependent acquisition (DDA), selecting the top 3 most intense ions from the MS1 scan for fragmentation. Use a collision energy ramp (e.g., 15-40 eV) to ensure a rich product ion spectrum.

-

-

Data Validation: The observation of the [M+H]⁺ ion with the correct isotopic pattern and high mass accuracy (e.g., < 5 ppm) in the MS1 scan validates the molecular formula.

Diagram: LC-MS/MS Experimental Workflow

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a multi-faceted task that leverages fundamental principles of ionization and fragmentation. A dual-pronged approach is recommended for comprehensive characterization. GC-MS with Electron Impact ionization provides an invaluable, reproducible fragmentation fingerprint for absolute structural confirmation. Complementarily, LC-MS with Electrospray Ionization delivers precise molecular weight data and allows for controlled, targeted fragmentation via MS/MS experiments to probe specific structural features. The presence of both bromine and chlorine provides a unique isotopic signature that is a key validation point throughout the analysis. By applying the predictive models and experimental protocols detailed in this guide, researchers can confidently determine the identity, structure, and purity of this complex heterocyclic molecule.

References

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]

-

Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes. ResearchGate. [Link]

-

Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. ResearchGate. [Link]

-

Electrospray ionization/mass spectrometry study of organosulfur heterocycles. ResearchGate. [Link]

-

Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Interpretation of mass spectra. SlidePlayer. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Mass spectrometry. SlidePlayer. [Link]

-

Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chempap.org [chempap.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: IR Spectroscopic Analysis of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

Executive Summary & Structural Context[1][2][3][4][5]

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic characterization of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde . This compound is a highly functionalized heterocyclic intermediate, typically synthesized via the Vilsmeier-Haack formylation of substituted acetanilides (Meth-Cohn synthesis).

Reliable characterization requires distinguishing the target molecule from its common hydrolysis byproducts (2-quinolones) and starting materials. This guide prioritizes the identification of the aldehyde Fermi resonance , the conjugated carbonyl stretch , and the specific halogenated aromatic signatures .

Structural Breakdown for Vibrational Analysis

-

Key Functionality (C-3): Formyl group (-CHO), conjugated with the ring.[3]

-

Labile Functionality (C-2): Chloro group (-Cl), susceptible to nucleophilic displacement/hydrolysis.

-

Electronic Modifiers:

-

C-5 Methoxy (-OCH₃): Electron-donating (resonance), increases electron density in the ring.

-

C-8 Bromo (-Br): Electron-withdrawing (inductive), heavy atom effect on skeletal vibrations.

-

Experimental Protocol

To ensure data integrity, the following protocol minimizes sampling errors, particularly hydrolysis, which is a known risk for 2-chloroquinoline derivatives exposed to atmospheric moisture.

Sampling Technique

-

Primary Method: Attenuated Total Reflectance (ATR)

-

Crystal: Diamond or ZnSe (Diamond preferred for hardness).

-

Rationale: ATR requires no sample preparation (grinding/pressing), minimizing exposure to moisture and preventing the "wet" O-H signals often seen in hygroscopic KBr pellets.

-

-

Secondary Method: KBr Pellet [6][7]

-

Usage: Only for high-resolution fingerprinting if polymorphism is suspected.

-

Precaution: KBr must be dried at 110°C overnight.

-

Instrument Parameters

| Parameter | Setting | Rationale |

| Spectral Range | 4000 – 400 cm⁻¹ | Covers functional groups and halogen fingerprint region.[8] |

| Resolution | 4 cm⁻¹ | Sufficient to resolve the aldehyde Fermi doublet. |

| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio. |

| Background | Air (fresh) | Run immediately prior to sample to remove CO₂/H₂O interference. |

Spectral Interpretation & Assignment

The following assignments are synthesized from empirical data of 2-chloro-3-formylquinoline analogs.

Diagnostic Bands (Functional Groups)

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 2820 – 2830 | Weak/Med | ν(C-H) Aldehyde | Fermi Resonance (High): The fundamental C-H stretch couples with the first overtone of the C-H bend (~1390 cm⁻¹). |

| 2720 – 2750 | Weak/Med | ν(C-H) Aldehyde | Fermi Resonance (Low): The critical "doublet" that confirms -CHO over ketone/ester. |

| 1680 – 1695 | Strong | ν(C=O) Carbonyl | Conjugated with the aromatic quinoline ring. The C-5 methoxy donation may slightly lower this frequency compared to unsubstituted analogs. |

| 1580 – 1620 | Variable | ν(C=C) / ν(C=N) | Skeletal ring vibrations characteristic of the quinoline system. |

| 1240 – 1260 | Strong | ν(C-O) Aryl Ether | Asymmetric stretch of the C-5 methoxy group (Ar-O-CH₃). |

| 1020 – 1050 | Medium | ν(C-O) Alkyl Ether | Symmetric stretch of the methoxy methyl group (-O-CH₃). |

Fingerprint & Halogen Region (< 1000 cm⁻¹)

-

C-Cl Stretch (~760 - 780 cm⁻¹): The bond at position 2 is chemically distinct. While often obscured by C-H out-of-plane (OOP) bends, a distinct band in this region is characteristic of 2-chloroquinolines.

-

C-Br Stretch (~600 - 700 cm⁻¹): The heavy bromine atom at position 8 introduces low-frequency modes. Look for a band distinct from the scaffold baseline.[9]

-

Aromatic OOP Bends (800 - 900 cm⁻¹): The substitution pattern (2,3,5,8-substituted) leaves isolated protons. Expect sharp bands corresponding to isolated Ar-H wagging.

Quality Control: Purity & Troubleshooting

The primary degradation pathway is the hydrolysis of the C-2 chlorine atom to form the 2-hydroxy species (which tautomerizes to the 2-quinolone).

Differential Diagnosis Logic

| Feature | Target Compound | Hydrolysis Impurity (2-Quinolone) |

| 3200 - 3400 cm⁻¹ | Absent (Flat baseline) | Present (Broad ν(N-H) / ν(O-H) from tautomer) |

| 1640 - 1660 cm⁻¹ | Absent | Present (Amide Carbonyl ν(C=O) of quinolone) |

| 1680 - 1695 cm⁻¹ | Present (Aldehyde) | Present (Aldehyde remains, but ratio changes) |

| C-Cl Band | Present | Diminished/Absent |

Visualizations

Synthesis & Impurity Pathway

This diagram illustrates the Meth-Cohn route and the critical hydrolysis risk that IR detects.

Caption: Meth-Cohn synthesis pathway showing the critical hydrolysis of the C-2 chloride to the quinolone impurity.

Spectral Assignment Logic Tree

A decision tree for verifying the structure based on IR bands.

Caption: Step-by-step logic flow for validating the target structure and ruling out hydrolysis impurities.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Bhat, M. A., et al. (2013). Synthesis and Biological Evaluation of 2-Chloro-3-formyl-quinoline Derivatives. Arabian Journal of Chemistry. (Provides comparative IR data for 2-chloro-3-formylquinoline scaffolds).

- Raj, K. V., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 16-18. (Specific IR frequencies for substituted quinoline carbaldehydes).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Purity Analysis of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

Abstract

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a complex heterocyclic compound with significant potential as a building block in pharmaceutical synthesis. Ensuring its purity is paramount for the safety, efficacy, and reproducibility of downstream applications, including drug discovery and development. This technical guide provides a comprehensive, multi-faceted approach to the purity analysis of this specific quinoline derivative. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of an orthogonal analytical strategy. This guide details the application of High-Performance Liquid Chromatography (HPLC) as the primary assay, supported by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) for comprehensive impurity profiling and structural confirmation. All methodologies are presented with the necessary detail to be implemented in a laboratory setting, underpinned by principles of scientific integrity and adherence to regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The molecule 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a substituted quinoline, a class of compounds renowned for their broad spectrum of biological activities, forming the core scaffold of numerous pharmaceuticals.[1] As a synthetic intermediate, the purity of this carbaldehyde derivative directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Even trace impurities can have unintended pharmacological effects or interfere with the stability and manufacturability of the drug product.[2] Therefore, a rigorous and well-validated analytical strategy is not merely a quality control measure but a foundational component of drug development.

This guide eschews a one-size-fits-all template, instead adopting an orthogonal approach where multiple analytical techniques with different separation and detection principles are employed. This ensures a comprehensive assessment, capable of detecting a wide range of potential impurities, from residual starting materials and solvents to by-products of the synthesis.

The Orthogonal Analytical Workflow

A single analytical technique is rarely sufficient to declare a compound "pure." An orthogonal approach, utilizing multiple, complementary methods, provides a much higher degree of confidence. For 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, we will employ a workflow that assesses purity from different perspectives: chromatographic separation of non-volatile impurities, detection of volatile residues, confirmation of molecular structure, and verification of elemental composition.

Caption: Orthogonal workflow for comprehensive purity analysis.

Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

3.1. Rationale for Selection

RP-HPLC is the cornerstone of purity analysis for non-volatile organic molecules in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness. For a molecule like 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, RP-HPLC is ideally suited to separate the main component from closely related structural analogues and other non-volatile impurities that may arise during synthesis.[3] The use of a UV detector is appropriate given the chromophoric nature of the quinoline ring system.

3.2. Detailed Experimental Protocol

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

-

Column: A C18 stationary phase is a good starting point. A typical column would be a Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.[4]

-

B: Acetonitrile.

-

-

Gradient Elution: A gradient is necessary to ensure elution of both polar and non-polar impurities.

-

0-20 min: 30% B to 90% B

-

20-25 min: Hold at 90% B

-

25-26 min: 90% B to 30% B

-

26-30 min: Hold at 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at 254 nm and 273 nm. A DAD allows for peak purity analysis by comparing spectra across the peak.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

3.3. Method Validation (ICH Q2(R1) Principles)

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] For a purity assay, the following parameters are critical:[6]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

-

Linearity: A minimum of five concentrations should be prepared, and the peak area response plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Determined by spiking the sample with known amounts of impurities (if available) or by comparing the results to a second, independent method. Recoveries should typically be within 98-102%.

-

Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) of a series of measurements should be ≤ 2%.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

Confirmatory Analysis & Impurity Identification

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

4.1.1. Rationale

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. In the context of this quinoline derivative, GC-MS is essential for identifying and quantifying residual solvents from the synthesis and purification process (e.g., toluene, ethanol, ethyl acetate) and any volatile by-products. The mass spectrometer provides definitive identification of the eluted compounds based on their mass fragmentation patterns.[7]

4.1.2. Detailed Experimental Protocol

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial: 40 °C, hold for 5 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 500.

-

Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., dichloromethane) that does not interfere with the analytes of interest.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

4.2.1. Rationale

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[8] For purity analysis, ¹H and ¹³C NMR serve two primary purposes:

-

Structural Confirmation: The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the proposed structure of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde.

-

Impurity Identification: Signals that cannot be attributed to the main compound or the NMR solvent indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.[9]

4.2.2. Detailed Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), chosen based on sample solubility.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

2D NMR (if necessary): COSY and HSQC experiments can be run to aid in the assignment of complex spectra or to elucidate the structure of unknown impurities.

-

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

4.3. Elemental Analysis (EA) for Empirical Formula Verification

4.3.1. Rationale

Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound.[10] For a purity assessment, the experimentally determined percentages of C, H, and N should agree with the theoretical values calculated from the molecular formula (C₁₁H₇BrClNO₂) to within ±0.4%. A significant deviation can indicate the presence of an inorganic impurity, residual solvent, or an incorrect structural assignment.[11]

4.3.2. Detailed Experimental Protocol

-

Instrumentation: A dedicated CHN elemental analyzer.

-

Procedure:

-

Accurately weigh approximately 2-3 mg of the finely ground, dried sample into a tin capsule.

-

The sample is combusted at high temperature (≈900-1000 °C) in a stream of pure oxygen.

-

The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

-

The instrument's software calculates the percentage of each element.

-

Data Synthesis and Purity Statement

The final purity assessment is a synthesis of the data from all analytical techniques. No single result should be considered in isolation.

Caption: Integration of orthogonal data to determine final purity.

Data Presentation Table:

| Analytical Technique | Parameter Measured | Acceptance Criteria | Example Result |

| RP-HPLC | Chromatographic Purity (% Area) | ≥ 99.0% | 99.6% |

| GC-MS | Residual Solvents | Per ICH Q3C limits | Toluene: 150 ppm (<890 ppm limit) |

| NMR Spectroscopy | Structural Integrity | Consistent with proposed structure | Conforms |

| Organic Impurities | No single unassigned signal > 0.1% | Conforms | |

| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical | C: 43.95% (Theo. 43.96%)H: 2.35% (Theo. 2.35%)N: 4.65% (Theo. 4.66%) |

Based on the successful completion of this analytical workflow and conforming results, a final purity statement can be made. For example: "The purity of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, Lot XYZ, was determined to be ≥99.5% based on a combination of HPLC, GC-MS, NMR, and Elemental Analysis."

Conclusion

The purity analysis of a complex pharmaceutical intermediate like 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde demands a rigorous, evidence-based, and multi-faceted strategy. This guide has outlined an orthogonal approach that combines the strengths of HPLC, GC-MS, NMR, and Elemental Analysis to provide a high-confidence assessment of purity, identity, and quality. By explaining the causality behind each experimental choice and grounding the protocols in established scientific and regulatory principles, this document serves as a practical and authoritative resource for professionals in the field of drug development. Adherence to such a comprehensive analytical workflow is fundamental to ensuring the quality and safety of next-generation therapeutics.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.

-

Preparation and Properties of Quinoline. (n.d.). Retrieved January 28, 2026, from [Link]

- Matsushita, Y., et al. (2026).

-

Bhatt, V. M., & Grollman, A. P. (1982). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 71(9), 1045-1047. [Link]

-

Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1397, 69-77. [Link]

-

Iliescu, T., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6529. [Link]

-

Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-704.

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved January 28, 2026, from [Link]

-

The structures of the substituted quinolines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved January 28, 2026, from [Link]

- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved January 28, 2026, from https://ijpsr.com/bft-article/rp-hplc-analytical-method-development-and-validation-for-newly-synthesized-n-6-methoxy-2-morpholin-4-ylquinolin-3-ylmethyl-4h-124-triazol-4-amine-mmqmta/?view=fulltext

- Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).

-

Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved January 28, 2026, from [Link]

-

A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Kumar, S., et al. (2018). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Molecules, 23(11), 2911. [Link]

- Gan, S.-W., et al. (2026). Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes. Organic Letters.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 28, 2026, from [Link]

-

Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025, October 17). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved January 28, 2026, from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved January 28, 2026, from [Link]

-

Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023, April 23). PPGFARMA. Retrieved January 28, 2026, from [Link]

-

RP-HPLC METHOD FOR THE ESTIMATION OF HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS CABERGOLINE IN. (n.d.). IJRPC. Retrieved January 28, 2026, from [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR. Retrieved January 28, 2026, from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 28, 2026, from [Link]

-

ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). European Medicines Agency. Retrieved January 28, 2026, from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 780-786. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved January 28, 2026, from [Link]

-

Narapereddy, K. P., & Alladi, D. S. (2023). Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space g. Pharmacia, 70(1), 229-234. [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]

- 3. ijsred.com [ijsred.com]

- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

This guide provides a comprehensive technical overview of the solubility of 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is crucial for its progression through the discovery and development pipeline.

Introduction: The Significance of Solubility in Drug Development

8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde belongs to the quinoline class of compounds, which are known for a wide range of biological activities and are a mainstay in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] Poor solubility can lead to challenges in absorption and formulation, hindering the development of promising drug candidates. Therefore, a thorough understanding and accurate measurement of the solubility of 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde are paramount.

Physicochemical Properties and Predicted Solubility Profile

Key Structural Features:

-

Quinoline Core: The fundamental quinoline structure is a heterocyclic aromatic organic compound, generally sparingly soluble in water but soluble in organic solvents like alcohol, ether, and benzene.[2]

-

Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and lipophilicity of the molecule, which is expected to decrease its aqueous solubility.

-

Methoxy Group: The methoxy group (-OCH3) can slightly increase polarity and may participate in hydrogen bonding, potentially offering a minor enhancement to solubility in polar solvents.

-

Carbaldehyde Group: The aldehyde group (-CHO) is a polar functional group that can act as a hydrogen bond acceptor, which may contribute positively to its solubility in polar and protic solvents.

Based on these features, 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is predicted to have low aqueous solubility and higher solubility in common organic solvents. A calculated LogP value of 3.2787 further suggests a lipophilic character.[3]

| Property | Value | Source |

| CAS Number | 1259319-35-1 | [3] |

| Molecular Formula | C11H7BrClNO2 | [3] |

| Molecular Weight | 300.54 g/mol | [3] |

| Predicted LogP | 3.2787 | [3] |

| Predicted Solubility | Low in aqueous media, higher in organic solvents | - |

Methodologies for Determining Solubility

To accurately quantify the solubility of 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde, a systematic approach employing established methodologies is essential. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.[4]

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is the most accurate and relevant measure for drug development.[4] The shake-flask method is the universally accepted technique for this determination.[5]

Experimental Protocol: Shake-Flask Method

-

Preparation of Solvent Systems: Prepare a range of relevant aqueous and organic solvents. For aqueous systems, utilize buffers at various pH values (e.g., pH 2.0, 5.0, 7.4) to assess the impact of ionization.[6] Common organic solvents to test include DMSO, ethanol, methanol, and acetonitrile.

-

Addition of Excess Compound: Add an excess of solid 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration through a low-binding filter.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.[7]

Kinetic Solubility Assessment for High-Throughput Screening

Kinetic solubility is often employed in early drug discovery for high-throughput screening of large numbers of compounds. This method measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[4] While less precise than thermodynamic solubility, it provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.

Experimental Protocol: Nephelometry-Based Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate format.

-

Addition to Aqueous Buffer: Add a specific volume of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a separate microplate.

-

Precipitation Detection: Measure the turbidity or light scattering of the resulting solutions using a nephelometer. An increase in scattered light indicates the formation of a precipitate.[8]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the compound begins to precipitate.

Factors Influencing the Solubility of Quinolone Derivatives

The solubility of quinoline derivatives like 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is influenced by several factors:

-

pH and Ionization: The quinoline ring system is weakly basic.[2] Therefore, the solubility of this compound is expected to be pH-dependent, with increased solubility at lower pH values due to the protonation of the quinoline nitrogen.[6][9]

-

Solvent Polarity: The solubility will vary significantly with the polarity of the solvent. While expected to be poorly soluble in water, it is likely to be more soluble in polar aprotic solvents like DMSO and moderately soluble in alcohols.

-

Temperature: Generally, solubility increases with temperature, although the extent of this effect needs to be determined experimentally.[9]

-

Ionic Strength: The presence of salts in the solution can either increase or decrease solubility (salting-in or salting-out effects), which is an important consideration for formulation with buffers.[6][10]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the solubility of 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Assessment.

Conclusion

While direct experimental data on the solubility of 8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is sparse, a comprehensive understanding can be achieved through a systematic application of established scientific principles and experimental methodologies. This guide provides the necessary framework for researchers to accurately characterize the solubility profile of this compound, a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The protocols and considerations outlined herein will enable the generation of robust and reliable data, facilitating informed decision-making in the drug development process.

References

-

Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 148. [Link]

-

ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SpringerLink. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raytor.com [raytor.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. experts.arizona.edu [experts.arizona.edu]

The Synthetic Versatility of a Privileged Scaffold: An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Novel Chemical Entities